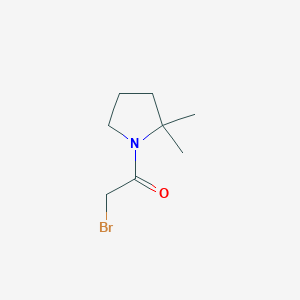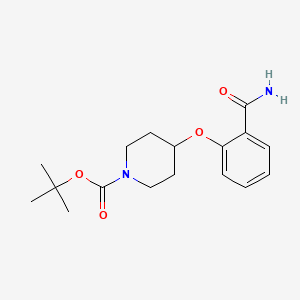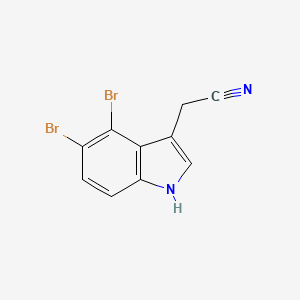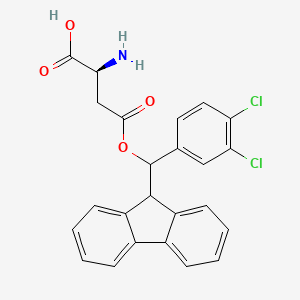
1-Butanone, 4-chloro-1-(3,4,5-trimethoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Phe(3,4-DiCl)-OH: is a derivative of phenylalanine, an amino acid, where the phenyl ring is substituted with chlorine atoms at the 3 and 4 positions. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Phe(3,4-DiCl)-OH typically involves the following steps:
Chlorination of Phenylalanine: Phenylalanine is first chlorinated at the 3 and 4 positions using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Fmoc Protection: The chlorinated phenylalanine is then reacted with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine to protect the amino group.
Industrial Production Methods
Industrial production of Fmoc-Phe(3,4-DiCl)-OH follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of phenylalanine are chlorinated using industrial-scale chlorinating agents.
Fmoc Protection in Bulk: The chlorinated product is then subjected to Fmoc protection using automated peptide synthesizers to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-Phe(3,4-DiCl)-OH: undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids.
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of hydroxybenzotriazole (HOBt).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptides: Coupling reactions result in the formation of peptides.
Substituted Derivatives: Substitution reactions yield various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Fmoc-Phe(3,4-DiCl)-OH: has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Bioconjugation: The compound is used in the preparation of bioconjugates for studying protein-protein interactions.
Drug Development: It serves as a precursor in the synthesis of peptide-based drugs.
Material Science: The compound is used in the development of peptide-based hydrogels and nanomaterials.
Mécanisme D'action
The mechanism of action of Fmoc-Phe(3,4-DiCl)-OH primarily involves its role in peptide synthesis:
Peptide Bond Formation: The compound participates in the formation of peptide bonds through its free amino group.
Substitution Reactions: The chlorine atoms on the phenyl ring can undergo substitution reactions, leading to the formation of various derivatives.
Comparaison Avec Des Composés Similaires
Fmoc-Phe(3,4-DiCl)-OH: can be compared with other Fmoc-protected amino acids:
Fmoc-Phe-OH: Lacks the chlorine substitutions, making it less reactive in substitution reactions.
Fmoc-Tyr(3,4-DiCl)-OH: Similar structure but with a hydroxyl group on the phenyl ring, leading to different reactivity and applications.
Fmoc-Trp(3,4-DiCl)-OH: Contains an indole ring instead of a phenyl ring, resulting in different chemical properties and uses.
Uniqueness: : The presence of chlorine atoms at the 3 and 4 positions on the phenyl ring of Fmoc-Phe(3,4-DiCl)-OH makes it unique, providing distinct reactivity and applications in peptide synthesis and bioconjugation.
Propriétés
Formule moléculaire |
C24H19Cl2NO4 |
|---|---|
Poids moléculaire |
456.3 g/mol |
Nom IUPAC |
(2S)-2-amino-4-[(3,4-dichlorophenyl)-(9H-fluoren-9-yl)methoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H19Cl2NO4/c25-18-10-9-13(11-19(18)26)23(31-21(28)12-20(27)24(29)30)22-16-7-3-1-5-14(16)15-6-2-4-8-17(15)22/h1-11,20,22-23H,12,27H2,(H,29,30)/t20-,23?/m0/s1 |
Clé InChI |
FAPWOLALPPTWQO-AJZOCDQUSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(C4=CC(=C(C=C4)Cl)Cl)OC(=O)C[C@@H](C(=O)O)N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(C4=CC(=C(C=C4)Cl)Cl)OC(=O)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


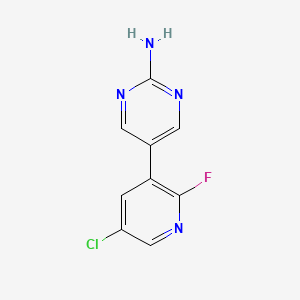

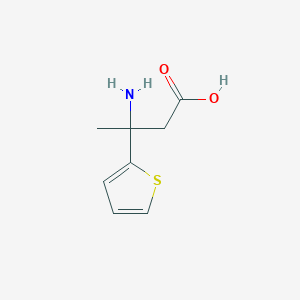
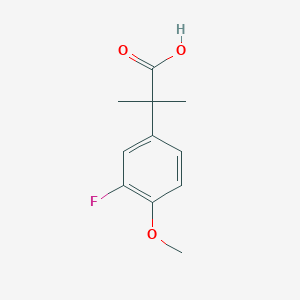

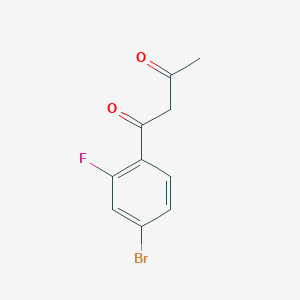
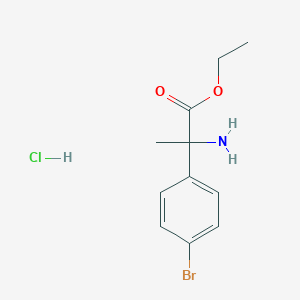

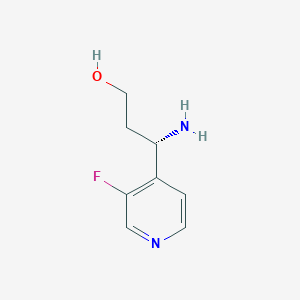
![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B13083799.png)
